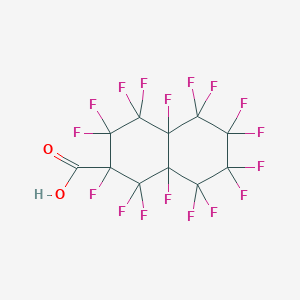![molecular formula C24H15F3N4O2S B13821163 2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 331253-90-8](/img/structure/B13821163.png)
2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the condensation of 2-aminobenzamide with an aldehyde or ketone under reflux conditions in ethanol.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone core with a suitable thiol reagent under basic conditions.
Attachment of the Trifluoromethyl Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts to enhance reaction efficiency and yield. For example, cross-linked poly(4-vinylpyridine) supported boron trifluoride has been used as an efficient and reusable catalyst for the synthesis of quinazolinone derivatives .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal activities.
Pharmaceutical Research: The compound is explored as a lead compound for the development of new drugs.
Biological Studies: It is used to investigate the mechanisms of action of quinazolinone derivatives in biological systems.
Mechanism of Action
The mechanism of action of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: A simpler quinazolinone derivative with similar biological activities.
4-Oxo-3,4-dihydroquinazoline: Another quinazolinone derivative with potential medicinal applications.
Uniqueness
2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one is unique due to the presence of both the sulfanyl and trifluoromethyl phenyl groups, which enhance its biological activity and specificity compared to simpler quinazolinone derivatives.
Properties
CAS No. |
331253-90-8 |
|---|---|
Molecular Formula |
C24H15F3N4O2S |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H15F3N4O2S/c25-24(26,27)16-9-3-6-12-19(16)31-20(28-18-11-5-2-8-15(18)22(31)33)13-34-23-29-17-10-4-1-7-14(17)21(32)30-23/h1-12H,13H2,(H,29,30,32) |
InChI Key |
XQBOWPLSTJUNKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)

![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)
![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
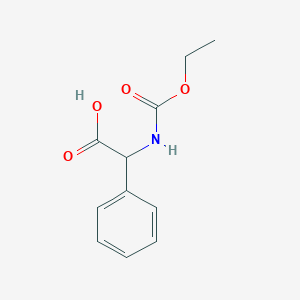
![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
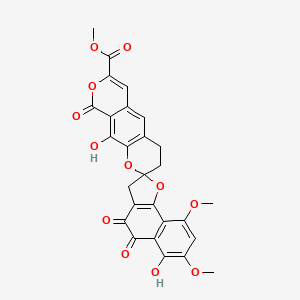
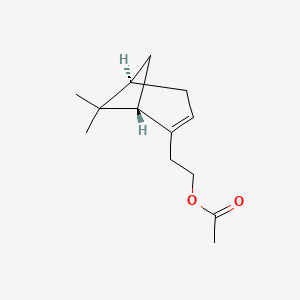
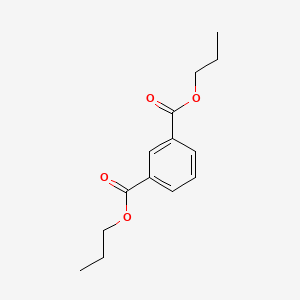
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
